2,3-Difluorobenzyl bromide

Catalog No.
S708213
CAS No.
113211-94-2
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzyl bromide

CAS Number

113211-94-2

Product Name

2,3-Difluorobenzyl bromide

IUPAC Name

1-(bromomethyl)-2,3-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2

InChI Key

FTBSGSZZESQDBM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)CBr

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CBr

Synthesis of pharmaceuticals and bioactive compounds:

Due to its unique chemical structure with two fluorine atoms and a bromine group, 2,3-difluorobenzyl bromide can be used as a starting material for the synthesis of various pharmaceutically relevant compounds. These include:

  • Antidepressants: Studies have shown its potential in developing new classes of antidepressants by incorporating the difluorobenzyl moiety into the structure [].
  • Anticonvulsants: Research suggests its use in creating novel anticonvulsant agents with improved potency and selectivity [].
  • Other bioactive molecules: Its versatile structure allows it to be incorporated into various other bioactive molecules, potentially leading to the discovery of new drugs with diverse therapeutic applications.

Material science applications:

The presence of fluorine atoms in 2,3-difluorobenzyl bromide can modify the properties of materials it's incorporated into. This makes it a valuable tool in material science research for the development of:

  • Liquid crystals: By introducing the difluorobenzyl group, researchers can tailor the properties of liquid crystals, which are used in various technological applications like displays and optoelectronic devices [].
  • Functional polymers: The compound can be used to create functional polymers with specific desired properties, such as improved thermal stability or electrical conductivity [].

Organic synthesis:

Beyond its specific applications, 2,3-difluorobenzyl bromide is also a valuable reagent in organic synthesis due to its reactive nature. It can participate in various reactions, including:

  • Suzuki-Miyaura coupling: This reaction allows the formation of carbon-carbon bonds between 2,3-difluorobenzyl bromide and other organic molecules, enabling the construction of complex molecules [].
  • Sonogashira coupling: Similar to Suzuki-Miyaura coupling, this reaction allows the formation of carbon-carbon bonds with alkynes, further expanding the synthetic possibilities [].

The origin of 2,3-difluorobenzyl bromide is likely limited to commercial production for use as a synthetic building block. There is no known natural source for this compound. Its significance lies in its potential applications in organic synthesis, particularly in the preparation of more complex molecules containing a difluorobenzyl group.


Molecular Structure Analysis

2,3-Difluorobenzyl bromide consists of a benzene ring with two fluorine atoms at positions 2 and 3, and a benzyl bromide group (a methylene bridge -CH2- connected to a bromine atom) attached to the ring at position 1. The key features of this structure include:

  • Fluorine substitution: The presence of two fluorine atoms on the benzene ring deactivates the ring towards electrophilic aromatic substitution (EAS) reactions compared to unsubstituted benzene. This can be beneficial for directing further functionalization at specific positions on the ring.
  • Benzyl bromide group: The benzyl bromide group is a reactive moiety that can participate in various substitution reactions, allowing for the attachment of different functional groups to the molecule.

Chemical Reactions Analysis

  • Substitution reactions: The benzyl bromide group can undergo nucleophilic substitution reactions with various nucleophiles (Nu) to replace the bromine atom. For example:

C6H3F2CH2Br + Nu -> C6H3F2CH2Nu + Br^- (eq. 1)

  • Suzuki-Miyaura coupling: This palladium-catalyzed reaction can be used to couple the benzyl bromide group with a variety of boronic acid derivatives, introducing new carbon-carbon bonds [].

2,3-Difluorobenzyl bromide itself is unlikely to have a specific mechanism of action in biological systems. Its primary function is as a synthetic intermediate for the preparation of more complex molecules that may have biological activity.

  • Inhalation and skin contact: Aromatic halides can be irritating to the respiratory system and skin. Exposure should be avoided through the use of proper ventilation and personal protective equipment (PPE) such as gloves and respirators [].
  • Flammability: Aromatic halides may be flammable or combustible. Proper handling and storage procedures are necessary to avoid fire hazards.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,3-Difluorobenzyl bromide

Dates

Modify: 2023-08-15

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